[4-(4-Nitrophenoxy)-4-oxobutyl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-Nitrophenoxy)-4-oxobutyl]phosphonic acid is an organic compound that features a phosphonic acid group attached to a butyl chain, which is further substituted with a nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Nitrophenoxy)-4-oxobutyl]phosphonic acid typically involves the reaction of 4-nitrophenol with a suitable phosphonic acid derivative. One common method involves the use of phosphorus trichloride and a butyl alcohol derivative under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Nitrophenoxy)-4-oxobutyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phosphonic acid group can participate in substitution reactions, forming esters or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like alcohols or amines can be used to form esters or amides, respectively.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Ester or amide derivatives, depending on the reagents used.
Scientific Research Applications
[4-(4-Nitrophenoxy)-4-oxobutyl]phosphonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of [4-(4-Nitrophenoxy)-4-oxobutyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit or activate enzymes that normally interact with phosphate-containing substrates. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
[4-(4-Nitrophenoxy)-4-oxobutyl]phosphonic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
146896-96-0 |
---|---|
Molecular Formula |
C10H12NO7P |
Molecular Weight |
289.18 g/mol |
IUPAC Name |
[4-(4-nitrophenoxy)-4-oxobutyl]phosphonic acid |
InChI |
InChI=1S/C10H12NO7P/c12-10(2-1-7-19(15,16)17)18-9-5-3-8(4-6-9)11(13)14/h3-6H,1-2,7H2,(H2,15,16,17) |
InChI Key |
JVDXXVIYGMTMAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.